1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-amine is a compound with the molecular formula and a molecular weight of 232.32 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly as a pharmacological agent. The compound features a piperidine ring substituted with a 2,3-dihydrobenzofuran moiety, which contributes to its biological activity and structural complexity.
This compound can be classified under the category of amines due to the presence of the piperidine structure. It is also categorized as a benzofuran derivative, which is significant in various biological contexts. The compound has been referenced in chemical databases such as PubChem and BenchChem, indicating its relevance in scientific research .
The synthesis of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
For example, one potential synthetic route could involve the use of palladium-catalyzed cross-coupling techniques to effectively join these two components .
The molecular structure of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-amine can be represented using various chemical notation systems:
InChI=1S/C14H20N2O/c15-13-2-1-6-16(10-13)9-11-3-4-14-12(8-11)5-7-17-14/h3-4,8,13H,1-2,5-7,9-10,15H2
This indicates the arrangement of atoms and bonds within the molecule.
Key features include:
The compound can undergo various chemical reactions typical for amines and benzofurans:
Relevant data from studies indicate that this compound maintains integrity under various conditions but should be handled with care due to its reactive functional groups .
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0